molecular formula C12H11ClO4S B2449492 Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate CAS No. 1171455-34-7

Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B2449492
CAS No.: 1171455-34-7
M. Wt: 286.73
InChI Key: AWKLKCZIQNTMGI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The compound features a thiophene ring fused with a benzene ring, substituted with chlorine, methoxy groups, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow processes to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of chlorine, methoxy, and carboxylate ester groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 3-chloro-4,5-dimethoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO4S/c1-15-6-4-5-7-8(10(6)16-2)9(13)11(18-7)12(14)17-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKLKCZIQNTMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)SC(=C2Cl)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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